![molecular formula C7H14N2 B1373351 (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole CAS No. 877212-98-1](/img/structure/B1373351.png)
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole
説明
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole, or MHP, is a synthetic compound that has recently been studied for its potential applications in scientific research. MHP is a member of the pyrrole family of compounds, which are known for their ability to form strong hydrogen bonds and interact with other molecules. MHP has been found to have a variety of biochemical and physiological effects, making it an attractive target for further research.
科学的研究の応用
Synthetic Methods and Derivatives Synthesis
- The hexahydropyrrolo[3,4-b]pyrrole structure has been a key focus in the synthesis of diversely functionalized compounds. Research demonstrates efficient methods to add molecular diversity to this structure, particularly at the 3a-position (Kawasaki et al., 2005).
- Novel synthetic routes have been developed for hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, utilizing a sequential cycloaddition reaction and intramolecular lactamization (Lin et al., 2020).
Chemical Properties and Interactions
- Studies on hexahydropyrrolo[3,4-b]pyrrole derivatives, such as the creation of hydrogen-bonded sheets in certain methyl derivatives, provide insights into their chemical interactions and potential applications in molecular design (Quiroga et al., 2013).
- The interaction of certain dihydropyrroledione derivatives with thiosemicarbazide has been studied, revealing the synthesis of new hexahydropyrrolo[3,4-d]pyrazol derivatives and their molecular structures, which can aid in understanding their chemical properties (Aliev et al., 2004).
Biological Activity and Applications
- Some hexahydropyrrolo[3,4-d]isoxazole derivatives have been synthesized and evaluated for anti-stress activity, indicating potential therapeutic applications (Badru et al., 2012).
- Pyrrole and indole alkaloids isolated from endophytic fungi, including hexahydropyrrolo[3,4-b]pyrrole derivatives, have been identified and could have potential applications in pharmacology (Li et al., 2008).
Environmental and Industrial Applications
- Research into the insecticidal efficacy of pyrrole derivatives against stored-product pests indicates potential applications in pest control and grain protection (Boukouvala et al., 2019).
- The development of synthetic methods for hexahydropyrrolo[3,4-b]pyrroles opens possibilities for their use in organic electronic devices, with optoelectronic properties being a key focus (Martins et al., 2018).
特性
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIWBWEHFZIMT-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole | |
CAS RN |
877212-98-1 | |
| Record name | rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)
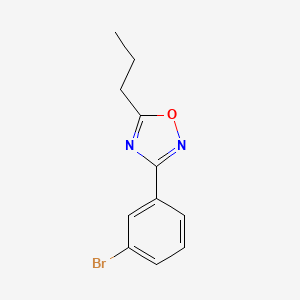

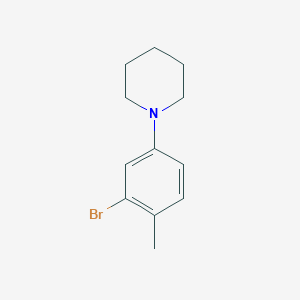
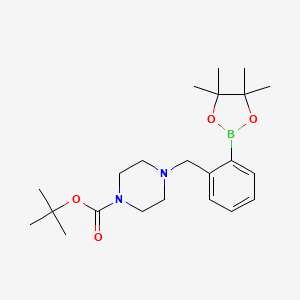
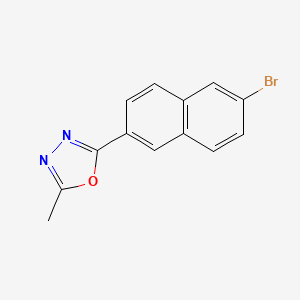
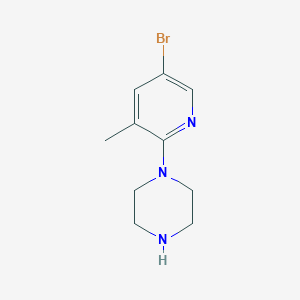


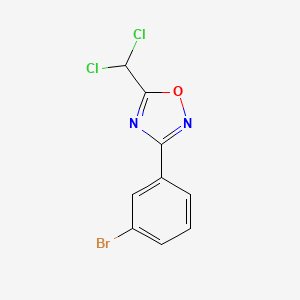
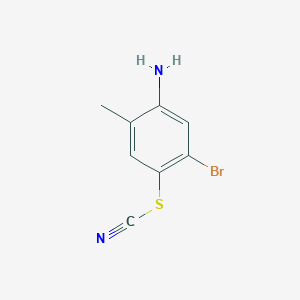

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
